3-Cyclopropoxy-5-iodobenzaldehyde
Description
3-Cyclopropoxy-5-iodobenzaldehyde is a halogenated benzaldehyde derivative featuring a cyclopropoxy group at position 3 and an iodine substituent at position 3. The cyclopropoxy group introduces steric and electronic effects due to its strained three-membered ring, while the iodine atom may facilitate cross-coupling reactions. Comparative analysis with similar compounds can elucidate its reactivity, hazards, and utility.
Properties
Molecular Formula |
C10H9IO2 |
|---|---|
Molecular Weight |
288.08 g/mol |
IUPAC Name |
3-cyclopropyloxy-5-iodobenzaldehyde |
InChI |
InChI=1S/C10H9IO2/c11-8-3-7(6-12)4-10(5-8)13-9-1-2-9/h3-6,9H,1-2H2 |
InChI Key |
WEJXFWGQIWZQOW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=CC(=CC(=C2)C=O)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropoxy-5-iodobenzaldehyde typically involves the iodination of a benzaldehyde derivative followed by the introduction of a cyclopropoxy group. One common method involves the use of palladium-catalyzed coupling reactions. For instance, the tert-butylimine of o-iodobenzaldehyde can be coupled with aryl- and alkenyl-substituted terminal acetylenes, followed by a copper-catalyzed cyclization to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound is generally produced in research laboratories using the aforementioned synthetic routes. The production process involves standard organic synthesis techniques, including purification steps such as recrystallization and chromatography to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropoxy-5-iodobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) and thiols (RSH) can be used for substitution reactions.
Major Products Formed
Oxidation: 3-Cyclopropoxy-5-iodobenzoic acid.
Reduction: 3-Cyclopropoxy-5-iodobenzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
3-Cyclopropoxy-5-iodobenzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: It is used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 3-Cyclopropoxy-5-iodobenzaldehyde is primarily related to its reactivity as an aldehyde and its ability to undergo various chemical transformations. The molecular targets and pathways involved depend on the specific reactions it participates in. For example, in medicinal chemistry, it may act as a precursor to bioactive compounds that interact with specific enzymes or receptors .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
3-Chlorobenzaldehyde (CAS 587-04-2)
- Structure : Chlorine substituent at position 3.
- Formula : C₇H₅ClO.
- Key Properties :
5-Chloro-2-hydroxy-3-iodobenzaldehyde (CAS 215124-03-1)
- Structure : Chlorine (position 5), hydroxyl (position 2), and iodine (position 3).
- Formula : C₇H₄ClIO₂.
- Key Properties :
General Trends in Halogenated Benzaldehydes
- Substituent Effects: Electron-withdrawing groups (e.g., Cl, I) increase electrophilicity, enhancing reactivity in nucleophilic aromatic substitution.
- Hazard Profiles :
Data Table: Comparative Analysis of Benzaldehyde Derivatives
Note: Data for this compound is inferred from structural analogs due to absence in evidence.
Research Findings and Implications
- Reactivity : Iodine in this compound may enable Suzuki-Miyaura couplings, similar to iodinated analogs . Cyclopropoxy’s ring strain could enhance electrophilicity at the aldehyde group.
- Safety : While specific hazards are unreported, parallels with 3-chlorobenzaldehyde suggest need for PPE and proper ventilation during handling .
- Synthetic Utility: The compound’s dual functional groups (aldehyde and cyclopropoxy) may facilitate heterocycle synthesis, such as indoles or pyrazoles, as seen in cyclohexylindeno[3,2-c]pyrazol-4-hydrazone derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
